molecular formula C20H23N5O3 B11259221 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B11259221
M. Wt: 381.4 g/mol
InChI Key: BGQOBLLXLLNFSC-UHFFFAOYSA-N
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Description

N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and an ethoxyphenoxy group

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide

InChI

InChI=1S/C20H23N5O3/c1-4-27-17-7-9-18(10-8-17)28-13-20(26)21-12-19-22-23-24-25(19)16-6-5-14(2)15(3)11-16/h5-11H,4,12-13H2,1-3H3,(H,21,26)

InChI Key

BGQOBLLXLLNFSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction. The ethoxyphenoxy group is then attached through an etherification reaction using an appropriate phenol derivative and an alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)ACETAMIDE: Similar structure but lacks the tetrazole and ethoxyphenoxy groups.

    N-(2,3-DIMETHYLPHENYL)-β-ALANINE: Contains a β-alanine moiety instead of the tetrazole ring.

    N-(3,5-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Contains a triazole ring instead of a tetrazole ring

Uniqueness

The presence of the tetrazole ring in N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE provides unique binding properties and biological activity compared to similar compounds. The combination of the dimethylphenyl and ethoxyphenoxy groups further enhances its chemical and biological properties .

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